molecular formula C13H13ClO3 B2360372 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid CAS No. 854446-73-4

1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid

Cat. No. B2360372
CAS RN: 854446-73-4
M. Wt: 252.69
InChI Key: FKYDNMYCXJKDIR-UHFFFAOYSA-N
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Description

This compound is also known as 1-(4-Chlorophenyl)-1-cyclohexanecarboxylic acid . It has a molecular formula of C13H14ClO2 and a molecular weight of 237.70 g/mol . It is also identified by the InChI Key: UPNXUJXIIZGXLQ-UHFFFAOYSA-M .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like single-crystal X-ray diffraction (SCXRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy . These techniques can provide valuable insights into the molecular structure of 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid.


Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid are not available, similar compounds have been studied for their reactivity . For example, a compound with a 1,2,4-triazole ring was found to exhibit C–H…N intermolecular interactions and was stabilized by π–π interactions between the triazole and phenyl rings .


Physical And Chemical Properties Analysis

The compound is a white powder . It has a melting point range of 150°C to 156°C . More detailed physical and chemical properties could not be found in the available literature.

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid and its derivatives have been extensively studied for their crystalline structure and properties. For example, Zheng et al. (2014) analyzed the crystal structure of a derivative, focusing on its conformation and van der Waals interactions, highlighting the importance of structural analysis in understanding the chemical properties of such compounds (Zheng, Cui, & Rao, 2014).
  • Özer et al. (2009) synthesized a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a derivative with a 4-chlorophenyl substituent. The synthesized compounds were characterized using various spectroscopic methods, emphasizing the significance of comprehensive structural studies in the synthesis of new chemical entities (Özer, Arslan, VanDerveer, & Külcü, 2009).

Geometric and Electronic Structures

  • A novel amide-based carboxylic acid derivative, N–[(4–chlorophenyl)]–4–oxo–4–[oxy] butane amide, was studied by Chahkandi et al. (2017). Their research focused on the geometric and electronic structures of the crystalline network, constructed via hydrogen bonds and non-covalent interactions. This study underscores the significance of non-covalent interactions in the formation of complex molecular architectures (Chahkandi et al., 2017).

Chemical Reactivity and Photogeneration

  • The reactivity and photogeneration of aromatic compounds, including those with 4-chlorophenyl groups, were explored by Protti et al. (2004). Their study on 4-chlorophenol and its derivatives provides insights into the reductive dehalogenation pathways and the generation of aryl cations, which are crucial for understanding the chemical behavior of these compounds under different conditions (Protti, Fagnoni, Mella, & Albini, 2004).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYDNMYCXJKDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 21.87 g. (0.079 mole) of 4-cyano-4-(4-chlorophenyl)cyclohexanone, ethylene ketal (prepared in Example 19) and 22 g. of potassium hydroxide in 220 ml. of ethylene glycol is heated at reflux for about 16 hours. The resulting solution is allowed to cool, diluted with water and washed with ether. The aqueous layer is covered with ether and then cautiously acidified. The aqueous layer is extracted with two additional portions of ether and the extracts combined. The extracts are evaporated to dryness and the solid remaining is recrystallized from a mixture of ethylene chloride and Skellysolve B to give 19.26 g. (82.2% yield) of 4-carboxy-4-(4-chlorophenyl)cyclohexanone, ethylene ketal, having a melting point of 162.5° to 164.5°C.
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